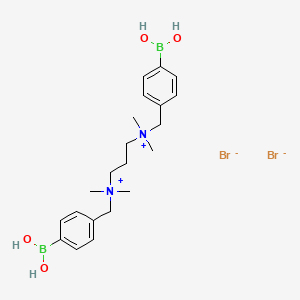
Tspba
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N1-(4-boronobenzyl)-N3-(4-boronophenyl)-N1, N1, N3, N3-tetramethylpropane-1, 3-diaminium, commonly referred to as Tspba, is a multifunctional chemical compound. It is primarily used in the field of materials science and biomedical applications due to its unique properties, such as its ability to form hydrogels and its responsiveness to reactive oxygen species.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tspba involves the reaction of polyvinyl alcohol with a reactive oxygen species-responsive crosslinker. The process typically includes the following steps:
Preparation of Polyvinyl Alcohol Solution: A solution of polyvinyl alcohol is prepared in water.
Addition of Crosslinker: The reactive oxygen species-responsive crosslinker is added to the polyvinyl alcohol solution.
Formation of Hydrogel: The mixture is allowed to react, forming a hydrogel.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. The key steps include:
Large-Scale Preparation of Polyvinyl Alcohol Solution: Industrial-grade polyvinyl alcohol is dissolved in large quantities of water.
Controlled Addition of Crosslinker: The reactive oxygen species-responsive crosslinker is added in a controlled manner to ensure uniformity.
Hydrogel Formation and Processing: The resulting hydrogel is processed and purified for various applications.
Chemical Reactions Analysis
Types of Reactions
Tspba undergoes several types of chemical reactions, including:
Oxidation: this compound can react with reactive oxygen species, leading to the formation of oxidized products.
Reduction: Under certain conditions, this compound can be reduced to its original form.
Substitution: This compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide results in oxidized this compound, while reduction with sodium borohydride restores the original compound .
Scientific Research Applications
Tspba has a wide range of scientific research applications, including:
Chemistry: Used as a crosslinker in the formation of hydrogels.
Biology: Employed in the development of drug delivery systems.
Medicine: Utilized in wound healing applications due to its reactive oxygen species scavenging properties.
Industry: Applied in the production of high-strength polymer materials
Mechanism of Action
The mechanism of action of Tspba involves its interaction with reactive oxygen species. When exposed to reactive oxygen species, this compound undergoes oxidation, leading to the formation of a crosslinked hydrogel. This hydrogel can scavenge reactive oxygen species, thereby reducing oxidative stress in biological systems. The molecular targets and pathways involved include the upregulation of angiogenesis-related factors, which promote wound healing .
Comparison with Similar Compounds
Similar Compounds
Polyvinyl Alcohol: Used in the formation of hydrogels but lacks the reactive oxygen species responsiveness of Tspba.
N1-(4-boronobenzyl)-N3-(4-boronophenyl)-N1, N1, N3, N3-tetramethylpropane-1, 3-diaminium: A similar compound with slight structural differences.
Uniqueness of this compound
This compound is unique due to its dual functionality as a crosslinker and reactive oxygen species scavenger. This makes it particularly valuable in biomedical applications, where both properties are essential for effective treatment .
Properties
Molecular Formula |
C21H34B2Br2N2O4 |
|---|---|
Molecular Weight |
559.9 g/mol |
IUPAC Name |
(4-boronophenyl)methyl-[3-[(4-boronophenyl)methyl-dimethylazaniumyl]propyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C21H34B2N2O4.2BrH/c1-24(2,16-18-6-10-20(11-7-18)22(26)27)14-5-15-25(3,4)17-19-8-12-21(13-9-19)23(28)29;;/h6-13,26-29H,5,14-17H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
UGGCAYBYPTXWGJ-UHFFFAOYSA-L |
Canonical SMILES |
B(C1=CC=C(C=C1)C[N+](C)(C)CCC[N+](C)(C)CC2=CC=C(C=C2)B(O)O)(O)O.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


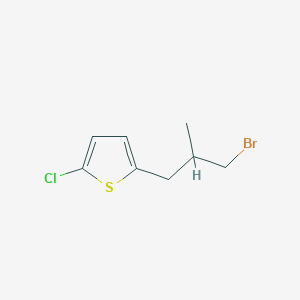
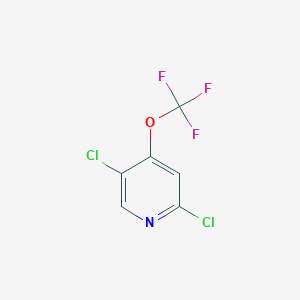
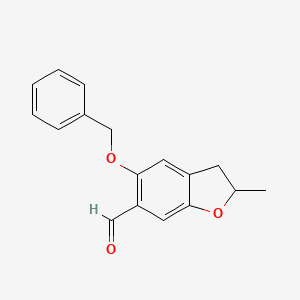
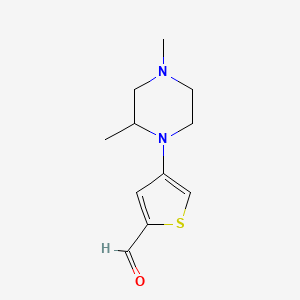
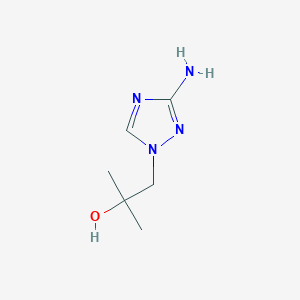
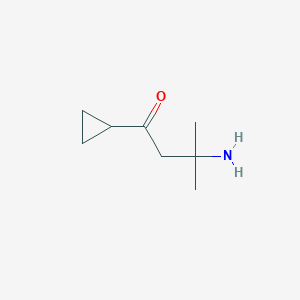
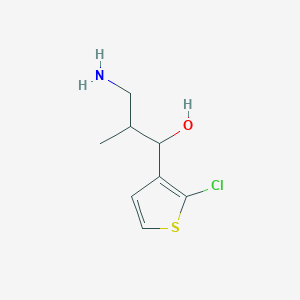
![2-[(Pyridazin-4-yl)amino]propanoic acid](/img/structure/B13156833.png)
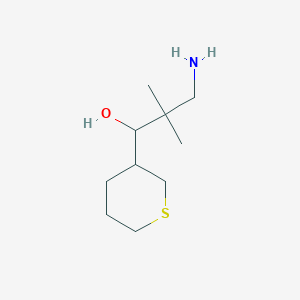
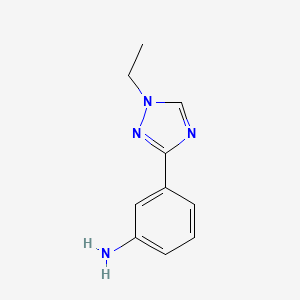
![{5-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]pentyl}(methyl)amine](/img/structure/B13156843.png)
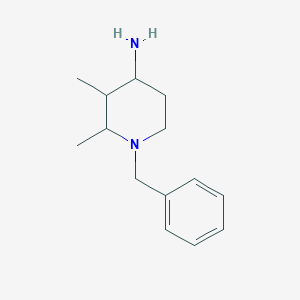
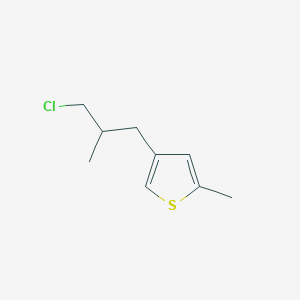
![N-[(1-methylpiperidin-4-yl)methyl]-1-(propan-2-yl)piperidin-4-amine](/img/structure/B13156872.png)
